molecular formula C8H9N5S B14341033 4-Amino-5-(2-aminophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione CAS No. 97035-89-7

4-Amino-5-(2-aminophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B14341033
CAS No.: 97035-89-7
M. Wt: 207.26 g/mol
InChI Key: DBVIKMFYADYFLE-UHFFFAOYSA-N
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Description

4-Amino-5-(2-aminophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a heterocyclic compound that contains nitrogen and sulfur atoms within its structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and antioxidant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-(2-aminophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves the reaction of 2-aminobenzonitrile with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired triazole-thione ring . The reaction conditions often include the use of solvents such as ethanol or methanol and heating to reflux temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and catalysts, can improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-(2-aminophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Amino-5-(2-aminophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-5-(2-aminophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-5-(2-aminophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is unique due to its specific triazole-thione structure, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its dual amino groups also provide additional sites for chemical modification, enhancing its versatility in various applications .

Properties

IUPAC Name

4-amino-3-(2-aminophenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5S/c9-6-4-2-1-3-5(6)7-11-12-8(14)13(7)10/h1-4H,9-10H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBVIKMFYADYFLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=S)N2N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70538269
Record name 4-Amino-5-(2-aminophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70538269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97035-89-7
Record name 4-Amino-5-(2-aminophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70538269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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